5-(4-Bromophenyl)-3-hydroxy-1-phenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-Bromophenyl)-3-hydroxy-1-phenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-3-hydroxy-1-phenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a thienylcarbonyl intermediate, followed by its coupling with a bromophenyl derivative. The final step often involves the formation of the pyrrol-2-one ring through cyclization and subsequent purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-3-hydroxy-1-phenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Bromophenyl)-3-hydroxy-1-phenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development .
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. Studies have shown that modifications to its structure can enhance its efficacy and selectivity against specific diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials .
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-3-hydroxy-1-phenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Bromophenyl)thio)-3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole
- 2-Amino-4-(4-bromophenyl)-5-(2-thienylcarbonyl)-4,5-dihydrothiophene-3-carbonitrile
- 3-(4-Bromophenyl)-7-(2-thienylcarbonyl)pyrrolo(1,2-c)pyrimidine-5-carboxylate
Uniqueness
Compared to similar compounds, 5-(4-Bromophenyl)-3-hydroxy-1-phenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and its potential for further development in various fields.
Properties
Molecular Formula |
C21H14BrNO3S |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-hydroxy-1-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H14BrNO3S/c22-14-10-8-13(9-11-14)18-17(19(24)16-7-4-12-27-16)20(25)21(26)23(18)15-5-2-1-3-6-15/h1-12,18,25H |
InChI Key |
UVMGNALPYQAUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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